molecular formula C17H18N2O3S B2618792 Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 955780-53-7

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No.: B2618792
CAS No.: 955780-53-7
M. Wt: 330.4
InChI Key: VXVMHVHWWUHFGT-UHFFFAOYSA-N
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Description

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a tetrahydroquinoline moiety, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline core.

    Introduction of the Thiophene-2-carbonyl Group: The tetrahydroquinoline intermediate is then acylated with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

    Carbamate Formation: Finally, the ethyl carbamate group is introduced by reacting the acylated product with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiophene and tetrahydroquinoline moieties suggests possible activity as an antimicrobial, anticancer, or anti-inflammatory agent. Studies have shown that similar compounds exhibit significant biological activities, making this compound a candidate for drug development .

Industry

In the industrial sector, this compound could be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: A closely related compound with a slight positional difference in the tetrahydroquinoline moiety.

    Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene functionality but different substituents.

    Tetrahydroquinoline derivatives: Compounds with variations in the tetrahydroquinoline core.

Uniqueness

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is unique due to the specific combination of its functional groups. The presence of both a thiophene ring and a tetrahydroquinoline moiety in the same molecule provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

ethyl N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-17(21)18-13-8-7-12-5-3-9-19(14(12)11-13)16(20)15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVMHVHWWUHFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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